molecular formula C11H11F3O3S B12607773 Benzaldehyde, 2,5-dimethoxy-4-[(2,2,2-trifluoroethyl)thio]- CAS No. 648957-00-0

Benzaldehyde, 2,5-dimethoxy-4-[(2,2,2-trifluoroethyl)thio]-

Cat. No.: B12607773
CAS No.: 648957-00-0
M. Wt: 280.27 g/mol
InChI Key: GCRMRAPSSSDQGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzaldehyde, 2,5-dimethoxy-4-[(2,2,2-trifluoroethyl)thio]- is a chemical compound with the molecular formula C₁₁H₁₁F₃O₃S It is a derivative of benzaldehyde, characterized by the presence of two methoxy groups and a trifluoroethylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzaldehyde, 2,5-dimethoxy-4-[(2,2,2-trifluoroethyl)thio]- typically involves the introduction of the trifluoroethylthio group to a benzaldehyde derivative. One common method is the reaction of 2,5-dimethoxybenzaldehyde with a trifluoroethylthiol reagent under appropriate conditions. The reaction may require a catalyst and specific temperature and pressure conditions to achieve optimal yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and high yield.

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde, 2,5-dimethoxy-4-[(2,2,2-trifluoroethyl)thio]- can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The methoxy and trifluoroethylthio groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens or nucleophiles can be used under specific conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of 2,5-dimethoxy-4-[(2,2,2-trifluoroethyl)thio]benzoic acid.

    Reduction: Formation of 2,5-dimethoxy-4-[(2,2,2-trifluoroethyl)thio]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Benzaldehyde, 2,5-dimethoxy-4-[(2,2,2-trifluoroethyl)thio]- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor to pharmacologically active compounds.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Benzaldehyde, 2,5-dimethoxy-4-[(2,2,2-trifluoroethyl)thio]- involves its interaction with specific molecular targets. The trifluoroethylthio group can enhance the compound’s reactivity and binding affinity to certain enzymes or receptors. The methoxy groups may also play a role in modulating the compound’s overall chemical behavior and biological activity.

Comparison with Similar Compounds

Similar Compounds

    Benzaldehyde, 2,5-dimethoxy-: Lacks the trifluoroethylthio group, resulting in different chemical and biological properties.

    Benzaldehyde, 2,4-dimethoxy-: Similar structure but with methoxy groups at different positions, leading to variations in reactivity and applications.

    Benzaldehyde, 4-(hydroxymethyl)-2,5-dimethoxy-: Contains a hydroxymethyl group instead of the trifluoroethylthio group, affecting its chemical behavior.

Uniqueness

The presence of the trifluoroethylthio group in Benzaldehyde, 2,5-dimethoxy-4-[(2,2,2-trifluoroethyl)thio]- imparts unique properties, such as increased reactivity and potential for specific biological interactions, distinguishing it from other similar compounds.

Properties

CAS No.

648957-00-0

Molecular Formula

C11H11F3O3S

Molecular Weight

280.27 g/mol

IUPAC Name

2,5-dimethoxy-4-(2,2,2-trifluoroethylsulfanyl)benzaldehyde

InChI

InChI=1S/C11H11F3O3S/c1-16-8-4-10(18-6-11(12,13)14)9(17-2)3-7(8)5-15/h3-5H,6H2,1-2H3

InChI Key

GCRMRAPSSSDQGT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C=O)OC)SCC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.